molecular formula C12H16N2O3 B8173660 Methyl 4-amino-2-morpholinobenzoate

Methyl 4-amino-2-morpholinobenzoate

Cat. No.: B8173660
M. Wt: 236.27 g/mol
InChI Key: PLUWSZXWMAPHQL-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-morpholinobenzoate is an organic compound with the molecular formula C12H16N2O3 It is a derivative of benzoic acid, featuring an amino group at the 4-position and a morpholine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-2-morpholinobenzoate typically involves the esterification of 4-amino-2-morpholinobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-morpholinobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Methyl 4-amino-2-morpholinobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-morpholinobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • Methyl 2-amino-4-morpholinobenzoate
  • Methyl 4-amino-3-morpholinobenzoate
  • Methyl 4-amino-2-piperidinobenzoate

Comparison: Methyl 4-amino-2-morpholinobenzoate is unique due to the specific positioning of the amino and morpholine groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 4-amino-2-morpholin-4-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)10-3-2-9(13)8-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUWSZXWMAPHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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